![molecular formula C27H17BrClNO3 B2574853 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 303099-50-5](/img/structure/B2574853.png)
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamides, which includes “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The structure is complex, with multiple functional groups contributing to its chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” include its molecular weight, which is 518.79. Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Antimicrobial Activity
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide: and its derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . The ability to combat drug-resistant pathogens makes these compounds valuable in the development of new antimicrobial therapies.
Anticancer Properties
Research has indicated that certain derivatives of this compound exhibit significant antiproliferative effects, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) . This suggests potential applications in cancer treatment, especially in targeting specific cancer cell types.
Molecular Docking Studies
The molecular docking studies of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide derivatives have demonstrated good binding scores within the binding pockets of selected protein databases . This indicates that these compounds could serve as lead compounds for rational drug design, aiding in the creation of more effective pharmaceuticals.
Antioxidant Activity
Benzamide derivatives, including those related to 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide , have been evaluated for their antioxidant properties . These compounds have shown varying degrees of total antioxidant, free radical scavenging, and metal chelating activities, which are crucial in preventing oxidative stress-related diseases.
Antibacterial Activities
In addition to their antimicrobial properties, these compounds have been specifically tested for their antibacterial efficacy. They have shown differing degrees of inhibitory activity against various bacteria, which could be further explored for therapeutic applications .
Potential Drug Discovery
The pharmacological activities of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide derivatives make them prospective candidates in drug discovery. Their potential to act as antimicrobial, anticancer, and antioxidant agents opens up avenues for the development of new drugs with novel modes of action .
Propriétés
IUPAC Name |
4-benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17BrClNO3/c28-20-14-15-24(22(16-20)26(32)21-8-4-5-9-23(21)29)30-27(33)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16H,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDZOCYYMAHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

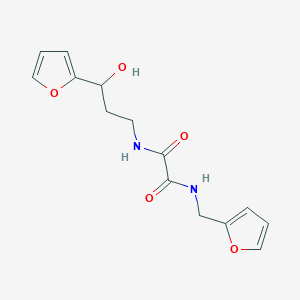
![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)
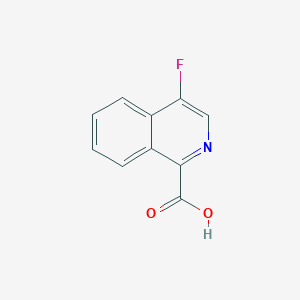
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2574775.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)
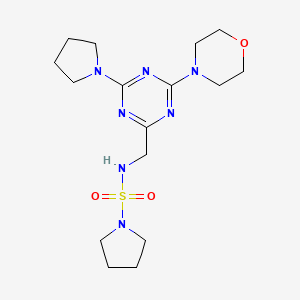
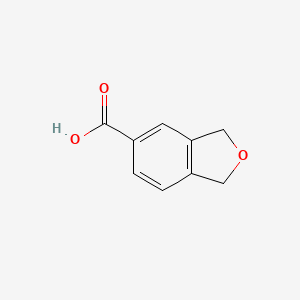
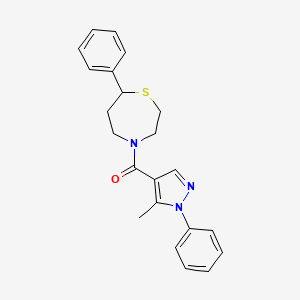

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)

